![molecular formula C15H14ClNO3S B224745 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline is a chemical compound that belongs to the family of sulfonamide derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline is not fully understood. However, it has been proposed that it may act as an inhibitor of protein kinase C and tyrosine kinase, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound and its derivatives possess various biochemical and physiological effects. They have been shown to inhibit the growth of tumor cells, reduce inflammation, and exhibit antibacterial activity. They have also been investigated for their potential to modulate the immune system and to act as antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline in lab experiments is its potential to exhibit a wide range of biological activities. Its derivatives have been shown to possess antitumor, anti-inflammatory, and antibacterial activities, making it a promising compound for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its full potential.
Direcciones Futuras
There are many future directions for the study of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline. Some potential areas of research include its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Its derivatives could also be investigated for their potential to modulate the immune system and to act as antioxidants. Furthermore, the mechanism of action of this compound could be further elucidated to fully understand its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with indoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. Its derivatives have been shown to possess antitumor, anti-inflammatory, and antibacterial activities. It has also been investigated as a potential inhibitor of protein kinase C and tyrosine kinase.
Propiedades
Fórmula molecular |
C15H14ClNO3S |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
Clave InChI |
MIPTWGGXZFGTNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







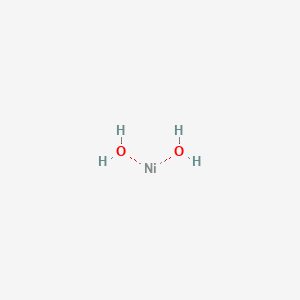
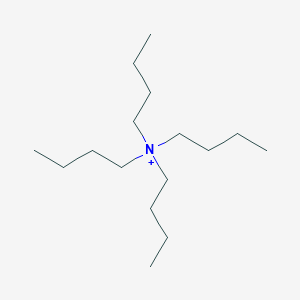
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
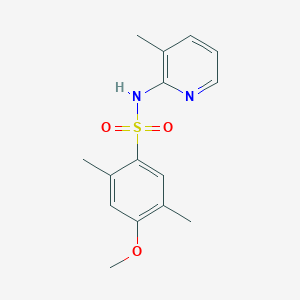
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
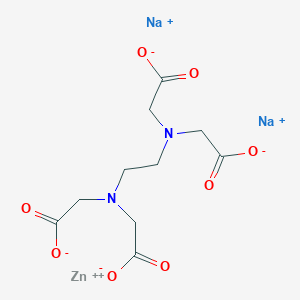
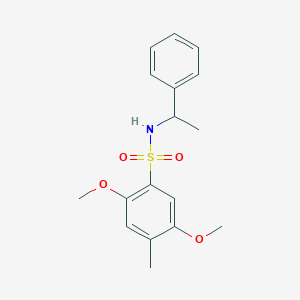


![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)